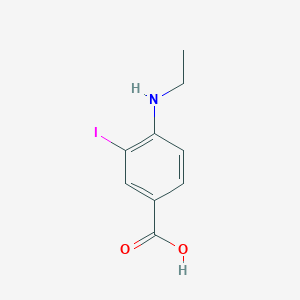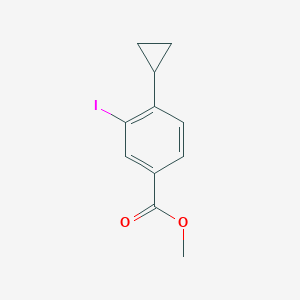![molecular formula C15H13BrO3 B3184709 Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate CAS No. 1131587-95-5](/img/structure/B3184709.png)
Methyl 2-bromo-5-methoxy-[1,1'-biphenyl]-4-carboxylate
Descripción general
Descripción
Methyl 2-bromo-5-methoxy-[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a bromine atom, a methoxy group, and a carboxylate ester group attached to a biphenyl scaffold
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-5-methoxy-[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution, where a suitable methoxy donor reacts with the biphenyl derivative.
Esterification: The carboxylate ester group is formed by reacting the carboxylic acid derivative of the biphenyl compound with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of Methyl 2-bromo-5-methoxy-[1,1’-biphenyl]-4-carboxylate may involve scalable synthetic methodologies such as the Suzuki-Miyaura cross-coupling reaction, which allows for the efficient formation of the biphenyl scaffold. This method involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-bromo-5-methoxy-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The methoxy group can be substituted by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form biphenyl derivatives with different functional groups.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens (Cl₂, Br₂), nitrating agents (HNO₃), and sulfonating agents (SO₃) can be used.
Nucleophilic Substitution: Reagents such as alkoxides, amines, and thiols are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are utilized.
Major Products
The major products formed from these reactions include substituted biphenyl derivatives, quinones, and various functionalized biphenyl compounds .
Aplicaciones Científicas De Investigación
Methyl 2-bromo-5-methoxy-[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs and bioactive molecules.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and liquid crystals.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties
Mecanismo De Acción
The mechanism of action of Methyl 2-bromo-5-methoxy-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups can participate in various biochemical interactions, influencing the compound’s reactivity and binding affinity. The carboxylate ester group can undergo hydrolysis, releasing the active biphenyl derivative, which can then interact with cellular targets .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-bromo-5-methoxybenzoate: Similar in structure but lacks the biphenyl scaffold.
2-Bromo-5-methoxybenzoic acid: Contains a carboxylic acid group instead of a carboxylate ester.
2-Bromo-5-methoxybenzaldehyde: Contains an aldehyde group instead of a carboxylate ester
Uniqueness
Methyl 2-bromo-5-methoxy-[1,1’-biphenyl]-4-carboxylate is unique due to its biphenyl scaffold, which provides additional stability and potential for diverse chemical modifications. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Propiedades
IUPAC Name |
methyl 5-bromo-2-methoxy-4-phenylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-14-9-11(10-6-4-3-5-7-10)13(16)8-12(14)15(17)19-2/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOMJPDEQOVQSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=CC=CC=C2)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660792 | |
| Record name | Methyl 2-bromo-5-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131587-95-5 | |
| Record name | Methyl 2-bromo-5-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


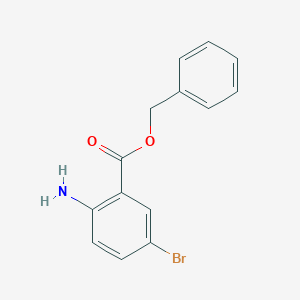
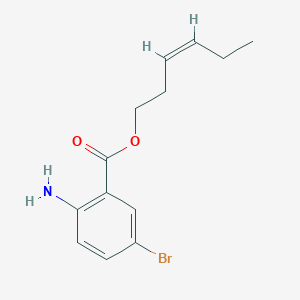
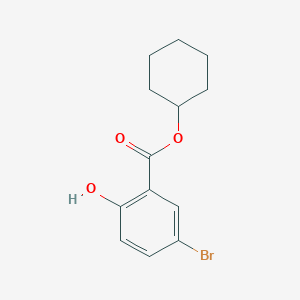

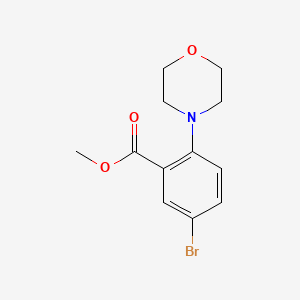
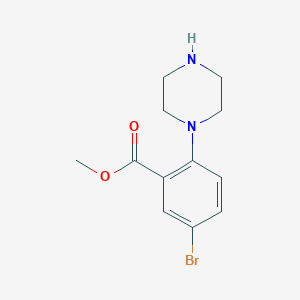
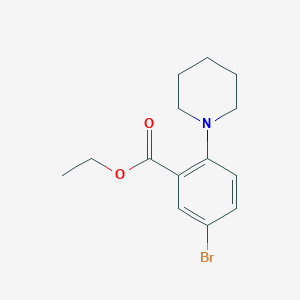



![Methyl 2-[(3-ethylpiperazin-1-yl)methyl]benzoate](/img/structure/B3184722.png)
